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molecular formula C7H13F2NO2 B8386208 Methyl 2-amino-4,4-difluorohexanoate

Methyl 2-amino-4,4-difluorohexanoate

Cat. No. B8386208
M. Wt: 181.18 g/mol
InChI Key: DLUVCUJPQXAUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC(F)(F)CC(NC(=O)OCc1ccccc1)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[BrH:23].[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH:12]([C:13](=[O:14])[O:15][CH3:16])[CH2:17][C:18]([CH2:19][CH3:20])([F:21])[F:22])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[BrH:23].[NH2:11][CH:12]([C:13](=[O:14])[O:15][CH3:16])[CH2:17][C:18]([CH2:19][CH3:20])([F:21])[F:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Br
Name
CCC(F)(F)CC(NC(=O)OCc1ccccc1)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(F)(F)CC(NC(=O)OCc1ccccc1)C(=O)OC

Outcomes

Product
Name
Type
product
Smiles
Br
Name
Type
product
Smiles
CCC(F)(F)CC(N)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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